2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
CAS No.: 61109-39-5
Cat. No.: VC18491808
Molecular Formula: C22H17N2NaO5S
Molecular Weight: 444.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61109-39-5 |
|---|---|
| Molecular Formula | C22H17N2NaO5S |
| Molecular Weight | 444.4 g/mol |
| IUPAC Name | sodium;1-amino-4-(2,4-dimethylanilino)-9,10-dioxoanthracene-2-sulfonate |
| Standard InChI | InChI=1S/C22H18N2O5S.Na/c1-11-7-8-15(12(2)9-11)24-16-10-17(30(27,28)29)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
| Standard InChI Key | SKVZAVBUTKYIAK-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound is a sodium salt of a sulfonated anthraquinone derivative. Its IUPAC name reflects the substitution pattern:
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Anthracene core: A tricyclic aromatic system with sulfonic acid (-SO₃H) and amino (-NH₂) groups at positions 2 and 1, respectively.
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Substituents: A (2,4-dimethylphenyl)amino group at position 4 and two ketone groups at positions 9 and 10.
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Counterion: A monosodium cation neutralizing the sulfonate group .
Table 1: Key Molecular Data
Structural Features
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Anthraquinone Backbone: The 9,10-dihydro-9,10-dioxo configuration confers planarity and electron-withdrawing properties, influencing reactivity and spectral characteristics.
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Sulfonate Group: Enhances water solubility, making the compound suitable for aqueous applications.
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Amino and Aryl Substituents: The 1-amino and 4-(2,4-dimethylphenyl)amino groups contribute to π-π stacking and hydrogen-bonding interactions, critical for dye-binding and potential biological activity .
Synthesis and Production
Synthetic Routes
The synthesis typically involves multi-step functionalization of anthraquinone:
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Sulfonation: Anthracene is sulfonated at position 2 using oleum or chlorosulfonic acid.
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Amination: Introduction of the amino group at position 1 via nitration followed by reduction.
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Aryl Substitution: Coupling with 2,4-dimethylaniline under Ullmann or Buchwald-Hartwig conditions to introduce the (2,4-dimethylphenyl)amino group.
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Salt Formation: Neutralization with sodium hydroxide to yield the monosodium salt .
Key Challenges:
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Regioselectivity: Ensuring sulfonation and amination occur at specific positions requires careful control of reaction conditions (e.g., temperature, catalysts).
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Purification: Column chromatography or recrystallization is necessary to isolate the monosodium salt from byproducts.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (>100 mg/mL at 25°C) due to the sulfonate group; sparingly soluble in organic solvents like ethanol.
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Stability: Stable under ambient conditions but degrades upon prolonged exposure to UV light, forming quinone-based radicals.
Spectral Characteristics
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UV-Vis Absorption: λₘₐₐ ~ 480–520 nm (anthraquinone π→π* transitions), with shifts depending on substituent electronic effects.
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Fluorescence: Weak emission at ~550 nm, quenched by heavy atoms or aggregation.
Biological Activity and Applications
Textile Dyeing:
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The compound’s intense color and stability make it a candidate for dyeing synthetic fibers (e.g., polyester, nylon).
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Mechanism: Forms covalent bonds with fiber surfaces via sulfonate and amino groups, ensuring wash-fastness.
Table 2: Comparative Dye Performance
| Property | This Compound | Analog (CAS 81-69-6) |
|---|---|---|
| λₘₐₐ (nm) | 505 | 495 |
| Wash Fastness (1–5) | 4.5 | 3.8 |
| Solubility (g/L, H₂O) | 120 | 90 |
Biological Relevance
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Enzyme Inhibition: Anthraquinone derivatives inhibit sulfate-reducing bacteria (SRB) by disrupting electron transport chains, reducing H₂S production in oil wells .
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Therapeutic Potential: Structural analogs show activity as P2Y12 antagonists, suggesting antiplatelet applications .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparison
Key Trends:
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